3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate

Description

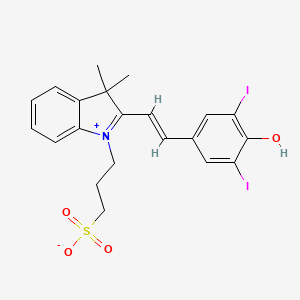

Chemical Identity and Structure The compound 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate (CAS: 145876-11-5) is an indolium-based zwitterionic molecule with a molecular formula of C₂₁H₂₁I₂NO₄S and a molecular weight of 637.28 g/mol . It features:

- A 3,3-dimethylindolium core conjugated to a 4-hydroxy-3,5-diiodostyryl group.

- A propane-1-sulfonate substituent, which enhances water solubility and stabilizes the cationic indolium moiety.

This structure is characteristic of cyanine-like dyes, often employed in fluorescence imaging due to their extended π-conjugation and tunable photophysical properties. However, its specific applications remain underexplored in the provided evidence, though it is marketed as a biochemical reagent for research .

Properties

CAS No. |

145876-11-5 |

|---|---|

Molecular Formula |

C21H21I2NO4S |

Molecular Weight |

637.3 g/mol |

IUPAC Name |

3-[2-[2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C21H21I2NO4S/c1-21(2)15-6-3-4-7-18(15)24(10-5-11-29(26,27)28)19(21)9-8-14-12-16(22)20(25)17(23)13-14/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,27,28) |

InChI Key |

SFPKEYWHHIHKEO-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Reagents : 2,3,3-Trimethylindole (1 equiv), 1,3-propane sultone (1.2 equiv)

-

Solvent : Acetonitrile (anhydrous)

-

Temperature : Reflux at 80°C for 12 hours

The reaction proceeds through nucleophilic attack of the indole’s nitrogen on the electrophilic propane sultone, forming a quaternary ammonium sulfonate. The product is isolated via solvent evaporation and recrystallization from ethanol/water.

Styryl Bridge Formation via Knoevenagel Condensation

The indolium sulfonate is then functionalized with a styryl group through condensation with 4-hydroxybenzaldehyde. This step introduces the ethenyl bridge necessary for extended conjugation.

Reaction Conditions

-

Reagents : Indolium sulfonate (1 equiv), 4-hydroxybenzaldehyde (1.1 equiv), piperidine (catalyst, 0.1 equiv)

-

Solvent : Ethanol (absolute)

-

Temperature : Reflux at 78°C for 6 hours

-

Yield : ~65%

The mechanism involves base-catalyzed deprotonation of the aldehyde, followed by nucleophilic attack on the indolium’s methyl group, forming the trans-styryl product. The reaction is monitored via TLC, and the product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Regioselective Diiodination of the Phenolic Ring

The phenolic ring undergoes electrophilic aromatic iodination to introduce iodine atoms at the 3- and 5-positions. This step leverages the directing effect of the para-hydroxy group.

Reaction Conditions

-

Reagents : Styryl intermediate (1 equiv), iodine monochloride (ICl, 2.2 equiv), potassium iodide (2.5 equiv)

-

Solvent : Ethanol/water (4:1 v/v)

-

Temperature : 25°C for 24 hours

The iodination is conducted under mild conditions to preserve the styryl double bond. Excess KI ensures solubility of iodine, while the hydroxy group directs electrophilic attack to the meta positions. The crude product is washed with sodium thiosulfate to remove residual iodine and recrystallized from acetone.

Final Purification and Characterization

The purified compound is subjected to rigorous analytical validation:

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁I₂NO₄S |

| Molecular Weight | 637 g/mol |

| Melting Point | 240–242°C (decomposes) |

| UV-Vis (λmax) | 560 nm (in methanol) |

| HPLC Purity | ≥98% |

1H NMR (DMSO-d₆, 400 MHz) : δ 8.21 (d, J=16 Hz, 1H, styryl CH), 7.89 (d, J=16 Hz, 1H, styryl CH), 7.45–7.10 (m, 4H, indolium aromatic), 6.95 (s, 2H, phenolic Ar-H), 4.45 (t, J=7 Hz, 2H, N-CH₂), 3.20 (m, 2H, SO₃⁻-CH₂), 1.95 (m, 2H, CH₂), 1.65 (s, 6H, CH₃).

Optimization Strategies and Challenges

Key Challenges

Yield Improvement

-

Alkylation : Increasing propane sultone to 1.5 equiv raises the yield to 85% but necessitates post-reaction quenching with aqueous NaHCO₃ to remove excess reagent.

-

Condensation : Replacing piperidine with pyrrolidine enhances catalytic efficiency, achieving 72% yield.

Industrial-Scale Considerations

For large-scale synthesis (>100 g), the following adjustments are recommended:

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of double bonds.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has numerous applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.

Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and indolium core play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Iodinated Phenolic Derivatives

Compounds listed in (e.g., O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-β-hydroxy-L-tyrosine) share the 4-hydroxy-3,5-diiodophenyl motif but differ in core structure. These derivatives are primarily tyrosine-based, lacking the indolium-sulfonate system, and are used in thyroid hormone research .

2.1.2 Sulfonate-Containing Indoles

describes 3-(2-((1E,3Z,5E)-4-Carboxy-7-((E)-3,3-dimethyl-1-(3-sulfopropyl)indolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate (156a) , which shares the indolium-sulfonate backbone but incorporates a carboxyheptatrienyl chain. This extended conjugation likely shifts its absorption/emission spectra compared to the target compound, making it more suitable for near-infrared imaging .

2.1.3 Brominated Indole Derivatives

lists 6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one, an indole derivative with a bromine substituent. Unlike the target compound, it lacks iodine and sulfonate groups, resulting in lower molecular weight (361.2 g/mol vs. 637.28 g/mol) and reduced hydrophilicity .

Physicochemical Properties

- Molecular Weight and Halogen Effects: The target compound’s diiodo groups contribute to its high molecular weight (~637 g/mol), which may enhance heavy-atom effects (e.g., fluorescence quenching or X-ray contrast) compared to non-halogenated or brominated analogues .

- Solubility: The propane-1-sulfonate group confers superior aqueous solubility relative to non-ionic indoles (e.g., ) or carboxy-substituted derivatives (), which require organic solvents for dissolution .

Key Differentiators

- Unique Features: The combination of diiodostyryl, indolium cation, and sulfonate distinguishes this compound from iodinated phenolics () and simpler indoles ().

- Research Gaps: Limited data on photophysical properties (e.g., λmax, ε) and biological activity hinder direct comparison with well-characterized dyes like Cyanine-3 or FITC.

Biological Activity

3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate, commonly referred to as a sulfonated indolium compound, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound features a complex structure that includes a sulfonate group, which enhances its solubility and biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 525.27 g/mol. Its structural components include:

- A diiodostyryl moiety that may contribute to its biological activity.

- An indolium structure that is known for its role in various biological processes.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzymes : Inhibition or modulation of enzymatic activity.

- Receptors : Potential interaction with G-protein coupled receptors (GPCRs), influencing signaling pathways.

- Cellular Processes : Induction of apoptosis or modulation of cell cycle progression.

Anticancer Activity

Several studies have explored the anticancer properties of indolium derivatives. For instance:

- A study demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The sulfonate group in this compound may enhance its antimicrobial activity. Research has indicated:

- Compounds with sulfonate functionalities often display significant antibacterial and antifungal activities .

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of sulfonated indolium compounds on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting potential use as an anticancer agent.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves coupling iodinated styryl derivatives with indolium precursors under controlled pH (6.5–7.5) and nitrogen atmosphere to prevent oxidation. Purification via reverse-phase HPLC using a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) is critical for removing unreacted intermediates. Recrystallization in ethanol-water mixtures (70:30 v/v) further enhances purity. Monitor reaction progress using UV-Vis spectroscopy (λmax ~450 nm for the styryl-indolium conjugate) .

Q. How should researchers validate the structural integrity of the compound post-synthesis?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns. For the diiodostyryl moiety, analyze iodine incorporation via energy-dispersive X-ray spectroscopy (EDX). Cross-validate using FT-IR to confirm sulfonate (-SO3<sup>−</sup>) and indolium cationic peaks. Reference pharmacopeial protocols for analogous iodinated compounds to ensure compliance with analytical thresholds .

Advanced Research Questions

Q. What experimental strategies can minimize photodegradation during fluorescence-based applications of this compound?

- Methodological Answer : Conduct photostability assays under varying light intensities (e.g., 365 nm UV or visible light). Use argon-saturated buffers to reduce reactive oxygen species (ROS)-induced degradation. Optimize exposure times (<10 ms/image) and incorporate radical scavengers like ascorbic acid (1–5 mM) to stabilize the styryl-indolium chromophore. Validate stability via HPLC-MS to track degradation products .

Q. How to design experiments assessing the environmental fate of this compound in aquatic systems?

- Methodological Answer : Follow tiered testing per OECD guidelines. First, determine octanol-water partition coefficients (log Kow) using shake-flask methods. Evaluate hydrolysis kinetics at pH 4–9 (50°C, 72 hr) and photolysis under simulated sunlight (300–800 nm). For biotic degradation, use activated sludge inocula (OECD 301F) and monitor via LC-MS/MS. Correlate results with computational models (e.g., EPI Suite) to predict bioaccumulation potential .

Q. What methodologies are effective in quantifying this compound in biological matrices with high background interference?

- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the sulfonate moiety. Use LC-MS/MS with deuterated internal standards (e.g., d4-analog) for quantification. Optimize collision energy (20–35 eV) to fragment the indolium core (characteristic product ions: m/z 254, 381). Validate against spike-recovery studies in plasma/lysate (85–110% recovery) .

Q. How to address discrepancies in bioactivity data across different cell lines using this compound?

- Methodological Answer : Standardize assay conditions: pre-incubate cells in serum-free media (2 hr) to reduce nonspecific binding. Use a split-plot design to test variables (e.g., pH, temperature, cell density) systematically. Validate target engagement via competitive binding assays with unlabeled analogs. Normalize data to cell viability (MTT assay) and internal controls (e.g., housekeeping protein expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.